

# Application Notes and Protocols for 6-Hydroxy-5-methoxy-1-indanone

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## Compound of Interest

Compound Name: 6-Hydroxy-5-methoxy-1-indanone

Cat. No.: B192822

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and potential applications of **6-Hydroxy-5-methoxy-1-indanone** (CAS No. 90843-62-2). Due to the limited availability of experimental data for this specific compound, information from structurally related indanone derivatives and general laboratory safety practices are incorporated to ensure safe and effective use.

## Section 1: Chemical and Physical Properties

Quantitative data for **6-Hydroxy-5-methoxy-1-indanone** is primarily based on computational models, with some experimental data available for analogous compounds.

Table 1: Physicochemical Properties of **6-Hydroxy-5-methoxy-1-indanone**

Property	Value	Source
CAS Number	90843-62-2	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	[1][3]
Molecular Weight	178.19 g/mol	[1][3]
IUPAC Name	6-hydroxy-5-methoxy-2,3-dihydroinden-1-one	[1]
Synonyms	2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one, Donepezil Impurity 18	[2]
Purity	≥95% (Commercially available)	[3][4]
XLogP3	1.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]

Table 2: Comparison with Related Indanone Derivatives (Experimental Data)

Property	5-Methoxy-1-indanone	5-Hydroxy-1-indanone
CAS Number	5111-70-6	3470-49-3
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>
Appearance	Powder	-
Melting Point	107-109 °C	175 °C (decomposes)
Storage Temperature	Room Temperature	Room Temperature

## Section 2: Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity of **6-Hydroxy-5-methoxy-1-indanone** and ensuring laboratory safety. The following protocols are based on guidelines for similar chemical compounds.

## Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile).
- Body Protection: Wear a laboratory coat.
- Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

## Handling Protocol

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Avoid inhalation of dust.
- Prevent contact with skin and eyes.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.

## Storage Protocol

- Store in a tightly sealed container.
- Keep in a cool, dry place away from direct sunlight.
- Store separately from strong oxidizing agents.

## Spill and Disposal Protocol

- Spill: In case of a spill, wear appropriate PPE. Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

- Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

## Section 3: Experimental Protocols

While specific experimental protocols for **6-Hydroxy-5-methoxy-1-indanone** are not readily available in the literature, a general synthetic procedure can be inferred from the synthesis of its isomer, 5-Hydroxy-6-methoxy-1-indanone.<sup>[5]</sup> This protocol is provided as a representative example.

### Representative Synthesis of a Hydroxy Methoxy Indanone

This protocol describes a potential synthetic route involving an intramolecular Friedel-Crafts acylation.

Materials:

- 3-(3-Hydroxy-4-methoxyphenyl)propionic acid (starting material for the isomer)
- Trifluoromethanesulfonic acid
- Ice water
- Distilled water

Procedure:

- In a clean, dry flask, dissolve the starting propionic acid derivative in trifluoromethanesulfonic acid at 0°C with stirring.
- Allow the solution to warm to room temperature and continue stirring for approximately 2 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
- Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

- Collect the solid product by filtration.
- Wash the solid with distilled water multiple times.
- Dry the product under a vacuum.

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

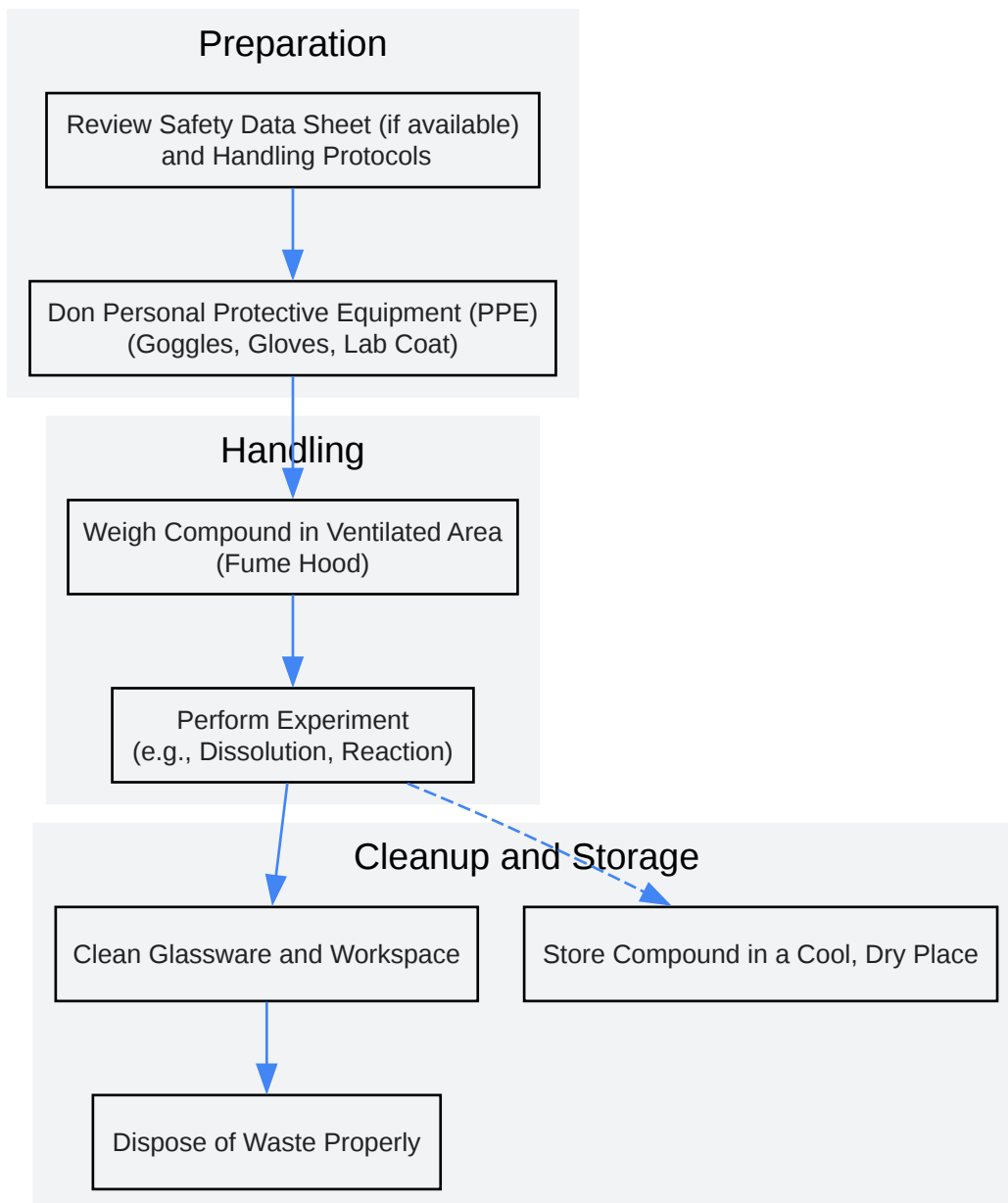
## Section 4: Potential Applications and Biological Context

Indanone derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[6][7][8]</sup> While the specific biological role of **6-Hydroxy-5-methoxy-1-indanone** is not yet defined, its structural similarity to other bioactive indanones suggests potential for investigation in these areas. For instance, some 2-benzylidene-1-indanone derivatives have been explored as antagonists for adenosine receptors, which are involved in various neurological conditions.<sup>[9]</sup>

## Section 5: Visualizations

### General Laboratory Workflow for Handling 6-Hydroxy-5-methoxy-1-indanone

## General Laboratory Workflow



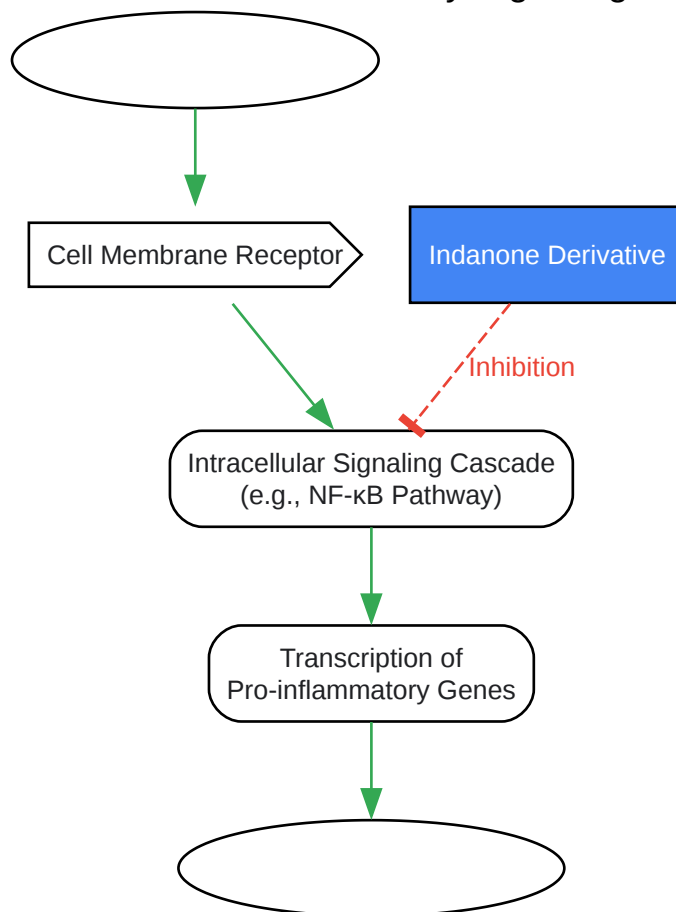
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Caption: A flowchart illustrating the safe handling of **6-Hydroxy-5-methoxy-1-indanone**.

## Representative Signaling Pathway for Indanone Derivatives

Given that many indanone derivatives exhibit anti-inflammatory properties, the following diagram illustrates a generalized inflammatory signaling pathway where such compounds might act. This is a hypothetical representation of a potential mechanism of action.

### Representative Anti-inflammatory Signaling Pathway



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Caption: A potential mechanism of action for indanone derivatives in inflammation.

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